N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with three distinct substituents:
- Morpholin-4-yl group: A six-membered nitrogen-oxygen heterocycle known to enhance solubility and modulate pharmacokinetic properties.
- Phenylsulfanyl group: A sulfur-containing aromatic moiety that may influence redox activity or receptor binding.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19(8-14-25-16-5-2-1-3-6-16)20-15-17(18-7-4-11-24-18)21-9-12-23-13-10-21/h1-7,11,17H,8-10,12-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQOVDHTWJLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its pharmacological properties, including its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a furan ring, a morpholine moiety, and a phenylsulfanyl group. These structural components contribute to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 294.38 g/mol |
| LogP | 2.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiviral Activity : The compound has shown promising results against viral infections, particularly in inhibiting the replication of SARS-CoV-2. Its structural components allow it to interact effectively with viral proteins, demonstrating an IC50 value of 1.55 μM, which indicates substantial potency compared to other antiviral agents .
- Antifungal Properties : Studies have indicated that compounds with similar structures exhibit antifungal activity. For instance, propyl (E)-3-(furan-2-yl) acrylate, a related compound, showed minimum inhibitory concentrations (MICs) against Candida species ranging from 64 to 512 μg/mL . This suggests that the furan moiety may play a crucial role in antifungal activity.
- Cytotoxicity Profile : The compound has been evaluated for cytotoxic effects on various cell lines. It demonstrated low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development .
Case Study 1: Antiviral Efficacy
A study investigating the antiviral properties of this compound found that it inhibited viral replication effectively. The compound's interaction with the main protease of SARS-CoV-2 was highlighted as a key mechanism, where it occupied critical binding sites and formed essential hydrogen bonds that stabilized the complex .
Case Study 2: Antifungal Activity
In another study focused on antifungal activity, related compounds were tested against Candida spp. The results indicated that while this compound itself was not directly tested, the structural similarities to effective antifungals suggest potential efficacy against fungal infections .
Comparison with Similar Compounds
Structural Comparison with Morpholine-Containing Analogues
Morpholine derivatives are widely explored for their solubility-enhancing and bioactivity-modulating properties. Key comparisons include:
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones ()
These compounds exhibit broad-spectrum antimicrobial activity (e.g., Staphylococcus aureus, Candida albicans). The morpholine ethyl group likely improves membrane permeability, while the thiopyrimidine core enables intercalation or enzyme inhibition. In contrast, the target compound’s propanamide backbone may favor different binding modes or metabolic stability .
N-(2-Morpholin-4-ylethyl)-3-[3-(2-morpholin-4-ylethylamino)-3-oxopropyl]sulfanylpropanamide ()
This dimeric propanamide features dual morpholine ethyl groups and a sulfanyl bridge. Such structural complexity may enhance receptor avidity but reduce oral bioavailability .
Comparison with Furan-Containing Propanamides
Furan rings are associated with varied bioactivity, including antimicrobial and anti-inflammatory effects:
N-(Furan-2-ylmethyl)-3-phenylpropanamide ()
This simpler analogue lacks the morpholine and phenylsulfanyl groups. Its furan-methyl substituent likely reduces steric hindrance compared to the target compound’s furan-ethyl-morpholine branch. The absence of sulfur may limit thiol-mediated interactions but improve metabolic stability .
Role of Phenylsulfanyl Group vs. Other Substituents
The phenylsulfanyl moiety distinguishes the target compound from analogues with sulfonyl or halogenated groups:
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ’s related substance A) are more electron-withdrawing and oxidation-resistant, whereas sulfanyl groups may participate in redox reactions or disulfide bond formation .
- Fluorinated Analogues : 2-Fluorofentanyl () highlights how halogenation enhances CNS activity, but the target compound’s sulfur-aromatic system may prioritize peripheral targets over blood-brain barrier penetration .
Data Tables
Preparation Methods
Preparation of 2-(Furan-2-yl)-2-(morpholin-4-yl)ethylamine
This intermediate is synthesized through a Mannich-type reaction, combining furfural, morpholine, and ammonium chloride in acidic conditions.
-
Reaction Conditions :
The reaction proceeds via formation of an iminium ion intermediate, followed by nucleophilic attack by morpholine. The product is isolated via vacuum distillation and recrystallized from ethyl acetate.
Synthesis of 3-(Phenylsulfanyl)propanoic Acid
Phenylsulfanyl groups are introduced via thiol-Michael addition to acrylic acid:
-
Base : Triethylamine (2 equiv)
-
Solvent : Tetrahydrofuran (THF), room temperature, 6 hours
The acid is purified via acid-base extraction and converted to its acid chloride using thionyl chloride (SOCl₂) for subsequent amidation.
Amide Bond Formation
Coupling 2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine with 3-(phenylsulfanyl)propanoyl chloride forms the target compound:
-
Conditions :
Side products, such as dimerized amines or hydrolyzed acid chlorides, are minimized by maintaining anhydrous conditions and slow reagent addition.
Optimization of Reaction Parameters
Catalytic Systems
Brønsted acids (e.g., triflic acid, TfOH) and Lewis acids (e.g., AlCl₃) enhance electrophilic activation in furan-containing intermediates. For example, TfOH promotes hydroarylation of α,β-unsaturated carbonyl systems, critical for furan functionalization:
Solvent Effects
Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of intermediates, while ethereal solvents (THF) favor nucleophilic substitutions. Mixed solvent systems (e.g., DCM/THF) balance reactivity and solubility.
Purification and Characterization
Chromatographic Isolation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 6.35 (d, J = 3.2 Hz, 1H, furan-H), 4.15 (m, 2H, NCH₂), 3.70 (m, 4H, morpholine-OCH₂), 2.85 (t, J = 7.6 Hz, 2H, SCH₂).
-
HRMS (ESI) : m/z calcd for C₁₆H₁₉NO₃S [M+H]⁺ 306.1162, found 306.1165.
Challenges and Mitigation Strategies
Oligomerization Side Reactions
In acidic media, furan derivatives undergo undesirable oligomerization. This is suppressed by:
Epimerization at the Chiral Center
The morpholine-ethylamine intermediate exhibits stereochemical lability. Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid affords enantiomerically pure material (ee >98%).
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to enhance heat and mass transfer:
-
Residence Time : 8 minutes
-
Throughput : 1.2 kg/day
-
Overall Yield : 58%.
Q & A
Q. What experimental strategies optimize the synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide?
To optimize synthesis, focus on reaction parameters such as:
- Catalysts : Use palladium-based catalysts for cross-coupling reactions involving the furan or morpholine moieties .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in amide bond formation .
- Temperature : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for sulfanyl group incorporation) minimizes side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) .
Q. How can the molecular conformation of this compound be determined?
Use X-ray crystallography for precise structural elucidation:
- Data collection : Resolve bond lengths/angles using synchrotron radiation or high-resolution diffractometers.
- Refinement : Apply the SHELX suite (e.g., SHELXL for small-molecule refinement) to model thermal displacement parameters and hydrogen bonding .
- Validation : Cross-check with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., morpholine C-O stretch at ~1100 cm⁻¹) .
Q. What assays evaluate the compound’s bioactivity in vitro?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or Western blot .
- Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude artifacts .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be resolved?
Contradictions may arise from:
- Structural analogs : Compare activity of derivatives (e.g., replacing phenylsulfanyl with methylsulfonyl) to identify pharmacophores .
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and replicate studies across independent labs .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict target binding affinities and validate with SPR (surface plasmon resonance) .
Q. What experimental designs elucidate the compound’s mechanism of action?
- Target identification : Use thermal shift assays (TSA) to screen protein targets or RNA-seq to identify differentially expressed genes post-treatment .
- Pathway analysis : Inhibit candidate pathways (e.g., PI3K/AKT with LY294002) and assess rescue effects .
- Metabolic profiling : Conduct LC-MS metabolomics to track changes in intermediates (e.g., ATP, NADH) .
Q. How can impurities in synthesized batches impact pharmacological data?
- Impurity profiling : Identify byproducts (e.g., deaminated or oxidized derivatives) via HRMS and quantify using HPLC-DAD .
- Bioactivity interference : Spiked recovery experiments can determine if impurities suppress/enhance activity (e.g., false positives in kinase assays) .
- Mitigation : Optimize reaction quenching (e.g., rapid cooling) and include scavenger columns during purification .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, then monitor degradation via UPLC-QTOF .
- Plasma stability : Incubate with human plasma (37°C) and quantify intact compound using LC-MS/MS .
- Light sensitivity : Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .
Methodological Considerations
- Data contradiction : Use Bayesian statistical models to weigh conflicting results from multiple assays .
- Structural analogs : Prioritize derivatives with logP <5 and PSA <140 Ų for improved bioavailability .
- Crystallography : Refine disordered morpholine rings using SHELXL’s PART instruction and apply TWIN commands for twinned crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
